Cardiogenol C is a small molecule compound recognized for its cardiomyogenic properties, particularly its ability to induce the differentiation of progenitor cells into cardiomyocyte-like cells. It has garnered attention in the field of regenerative medicine, especially for its potential applications in cardiac tissue engineering and repair.
Chemically, Cardiogenol C is classified as a diaminopyrimidine derivative. Its structural characteristics contribute to its biological activity, particularly in facilitating cardiac differentiation processes.
The synthesis of Cardiogenol C typically involves multi-step organic reactions that may include cyclization and functional group modifications to achieve the desired diaminopyrimidine structure. The compound can be synthesized using various methods, including:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice (commonly dimethyl sulfoxide), and concentration to optimize yield and purity. For instance, stock solutions are typically prepared at concentrations around 20 millimolar, with working concentrations used in biological assays typically around 1 micromolar .
Cardiogenol C has a complex molecular structure that includes a pyrimidine ring with two amino groups. The specific arrangement of these functional groups is crucial for its biological activity.
Cardiogenol C has been shown to participate in several biochemical pathways, primarily related to cardiac differentiation. Notably, it upregulates key cardiac markers such as GATA4, Nkx2.5, and Tbx5 in progenitor cells .
In experimental settings, Cardiogenol C treatment leads to increased expression of muscle proteins like cardiac-specific troponin I and sarcomeric myosin heavy chain. These reactions are typically monitored using techniques such as semi-quantitative reverse transcription polymerase chain reaction (RT-PCR) and western blotting to assess protein levels post-treatment .
The mechanism by which Cardiogenol C induces cardiomyocyte differentiation involves several steps:
Studies indicate that treatment with Cardiogenol C results in significant upregulation of cardiomyogenic markers within 48 hours of exposure .
Cardiogenol C is typically presented as a white to off-white solid at room temperature. It is soluble in dimethyl sulfoxide and exhibits stability under standard laboratory conditions.
Cardiogenol C has promising applications in scientific research and therapeutic development:
Myocardial infarction (MI) triggers the irreversible loss of approximately 1 billion cardiomyocytes, overwhelming the heart’s endogenous regenerative capacity (estimated at ≤1% annual turnover) [3] [9]. Cell transplantation therapies—using skeletal myoblasts, mesenchymal stem cells (MSCs), or cardiac progenitor cells (CPCs)—face three fundamental biological barriers:
Table 1: Limitations of Current Cell-Based Therapies for MI
Cell Type | Retention Rate | Key Limitations | Primary Mechanism of Action |
---|---|---|---|
Skeletal Myoblasts | <6% at 24 hours | Poor electromechanical coupling, arrhythmogenicity | Paracrine signaling |
Bone Marrow MNCs | 3–7% at 7 days | Heterogeneous population, limited differentiation | Angiogenesis, immunomodulation |
Cardiac Stem Cells | 5–15% at 4 weeks | Low abundance, senescence in aged/diseased hearts | Paracrine + limited direct differentiation |
Small molecules (<800 Daltons) offer distinct advantages for enhancing cardiac repair over biologics or genetic approaches:
Table 2: Key Small Molecules in Cardiac Lineage Specification
Compound | Molecular Target | Biological Effect | Efficiency vs. Cardiogenol C |
---|---|---|---|
5-Azacytidine | DNA methyltransferases | Global DNA demethylation; cardiomyocyte induction | Lower |
Dorsomorphin | BMP receptor kinase | BMP pathway inhibition; enhances mesoderm commitment | Comparable |
CW108F (β-carboline) | NF-κB signaling | Promotes ESC differentiation; upregulates α-MHC, cTnT | Higher* |
Cardiogenol C | Undefined (Wnt modulation suspected) | Drives CPC plasticity; induces sodium currents & contraction | Reference compound |
*CW108F elevates cTnT expression 2.5-fold vs. 1.8-fold for cardiogenol C in mouse ESCs [6]
Cardiogenol C (CgC), a diaminopyrimidine derivative, was identified in 2003 through high-throughput screening of chemical libraries for compounds inducing cardiomyogenesis in P19 embryonal carcinoma cells [1] [10]. Key characterization milestones include:
Table 3: Functional Outcomes of Cardiogenol C Treatment Across Cell Types
Cell Model | Concentration | Key Outcomes | Functional Metrics |
---|---|---|---|
P19 Embryonal Carcinoma | 1 μM, 7 days | 85% beating EBs; cTnT↑, α-MHC↑, Cx43↑ | Spontaneous contraction rate: 60–80 bpm |
R1 Mouse ESCs | 1 μM, 7 days | 80% beating EBs; structured sarcomeres | Calcium transients synchronized with beats |
C2C12 Skeletal Myoblasts | 1 μM, 7 days | TTX-sensitive INa↑; NKX2-5 promoter activity↑ 2.5-fold | Fast-inactivating INa kinetics |
Human Cardiovascular PCs | 1 μM, 10 days | 40% contracting "cardiac bodies"; cTnT↑ 3-fold | Rhythmicity maintained >14 days |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7